

Unraveling the Expression Landscape of CEP120 Across Human Tissues: A Technical Guide

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Compound of Interest

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Introduction

Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis and ciliogenesis. Its multifaceted role in microtubule organization and the coupling of the nucleus to the centrosome underscores its importance in fundamental cellular processes.^{[1][2]} Dysregulation of CEP120 has been implicated in a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its critical role in human development and disease.^{[3][4]} This technical guide provides an in-depth overview of CEP120 expression across a wide range of human tissues, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and therapeutic development.

Quantitative Expression Analysis of CEP120

The expression of CEP120 exhibits a broad but varied pattern across different human tissues at both the mRNA and protein levels. Generally characterized by low tissue specificity, its presence is detectable in numerous tissue types, consistent with its fundamental role in cell division and ciliary function.^{[1][5]}

CEP120 mRNA Expression

Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project reveals detectable levels of CEP120 transcripts across a comprehensive panel of human tissues. The following table summarizes the median expression levels in Transcripts Per Million (TPM), providing a quantitative overview of gene activity.

Tissue	Median TPM
Adipose - Subcutaneous	9.8
Adrenal Gland	12.5
Artery - Aorta	10.1
Brain - Cerebellum	7.5
Breast - Mammary Tissue	8.9
Colon - Transverse	11.2
Esophagus - Mucosa	9.1
Heart - Left Ventricle	6.7
Kidney - Cortex	13.4
Liver	8.2
Lung	11.8
Muscle - Skeletal	5.4
Pancreas	12.1
Pituitary	15.3
Prostate	10.9
Skin - Sun Exposed (Lower leg)	7.6
Spleen	14.7
Stomach	9.5
Testis	18.9
Thyroid	11.1
Uterus	10.3
Vagina	8.7

Data sourced from the GTEx Portal. TPM values are median expression levels for each tissue type and are intended for comparative purposes.

CEP120 Protein Expression

While a comprehensive, directly comparative quantitative analysis of CEP120 protein levels across all human tissues from a single data source is not readily available, data from immunohistochemistry (IHC) and mass spectrometry-based proteomics provide valuable insights into its protein-level expression. The Human Protein Atlas notes that a conclusive estimation of the overall protein expression profile could not be performed based on available data.^[5] However, evidence from various sources indicates detectable protein expression in a range of tissues.

Tissue	Protein Expression Level (Qualitative)	Detection Method
Pancreas	Medium	Immunohistochemistry
Spleen	Strong	Immunohistochemistry
Peripheral blood mononuclear cells	Overexpressed	Not specified
Plasma	Overexpressed	Not specified
B-lymphocyte	Overexpressed	Not specified
Brain (embryonic mouse)	High	Immunoblot
Lung (embryonic mouse)	High	Immunoblot
Kidney (embryonic mouse)	High	Immunoblot

Qualitative protein expression levels are based on available IHC images and literature reports. "Overexpressed" indicates significantly higher levels reported in specific cell types.^{[6][7][8]}

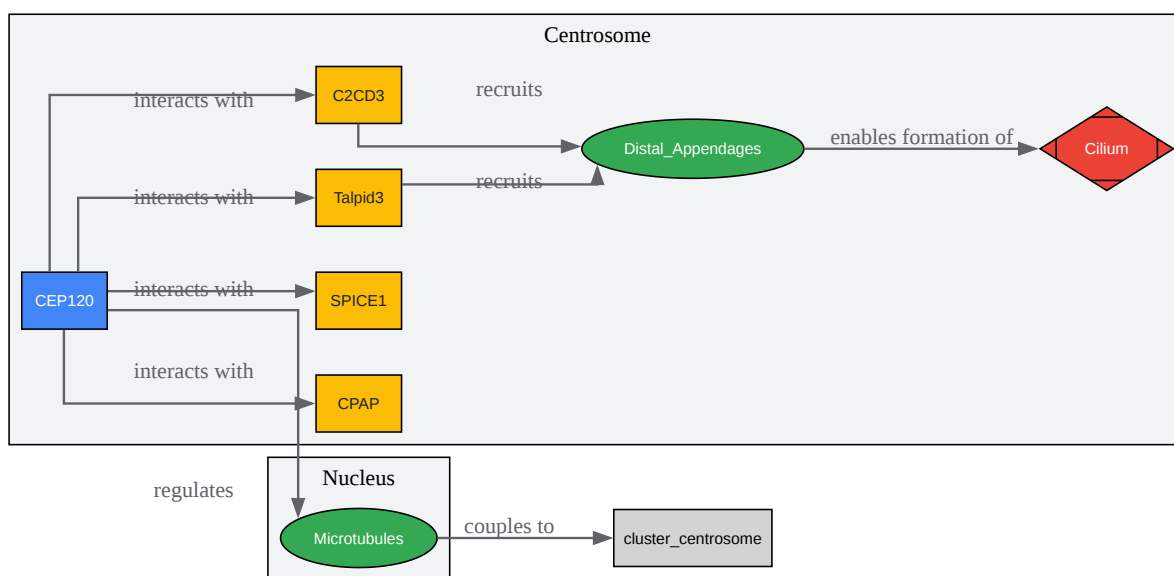
Signaling and Functional Pathways

CEP120 is a central player in the intricate process of centriole assembly and the subsequent formation of cilia. Its function is tightly regulated through interactions with a network of other

centrosomal proteins.

CEP120 in Centriole Biogenesis and Ciliogenesis

CEP120 is essential for the proper elongation of the daughter centriole and the assembly of distal and subdistal appendages.[3] These appendages are critical for the docking of the basal body to the cell membrane, a prerequisite for ciliogenesis. CEP120 interacts with key proteins such as C2CD3 and Talpid3 to facilitate the recruitment of components necessary for appendage assembly.[4]



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CEP120 signaling in ciliogenesis.

Experimental Protocols

Reproducible and reliable experimental data are paramount in molecular biology research. The following sections provide detailed methodologies for the detection and quantification of CEP120 in human tissues.

Immunohistochemistry (IHC)

This protocol outlines the steps for detecting CEP120 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene twice for 5 minutes each.
- Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a pre-heated solution of 10 mM sodium citrate buffer (pH 6.0).
- Heat in a microwave or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature in the buffer.

3. Blocking:

- Wash slides with PBS.
- Incubate with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Wash with PBS.
- Block with 5% normal goat serum in PBS for 1 hour at room temperature.

4. Primary Antibody Incubation:

- Incubate slides with a primary antibody against CEP120 (e.g., rabbit polyclonal) diluted in blocking buffer (typically 1:200 - 1:500) overnight at 4°C.

5. Detection:

- Wash slides with PBS.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

- Wash with PBS.
- Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.

6. Visualization and Counterstaining:

- Develop the color reaction with a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate through a graded ethanol series and clear with xylene.
- Mount with a permanent mounting medium.

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Immunohistochemistry workflow.

Western Blotting

This protocol provides a method for detecting CEP120 protein in total protein lysates from human tissues.

1. Tissue Lysate Preparation:

- Homogenize fresh or frozen human tissue in RIPA buffer containing protease and phosphatase inhibitors on ice.
- Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

- Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load the samples onto a 4-12% SDS-polyacrylamide gel.
- Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

4. Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against CEP120 diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

5. Detection:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

6. Visualization:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system or X-ray film.

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Western blotting workflow.

Conclusion

CEP120 is a ubiquitously expressed protein crucial for fundamental cellular processes. This guide provides a comprehensive overview of its expression across various human tissues, offering quantitative data and detailed experimental protocols to facilitate further investigation. The provided signaling pathway and workflow diagrams serve as visual aids to understand the functional context and experimental approaches for studying this important centrosomal protein. A deeper understanding of the tissue-specific expression and regulation of CEP120 will be instrumental in elucidating its role in both health and disease, and may pave the way for the development of novel therapeutic strategies for ciliopathies.

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